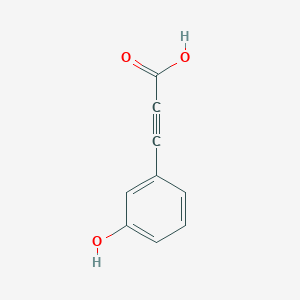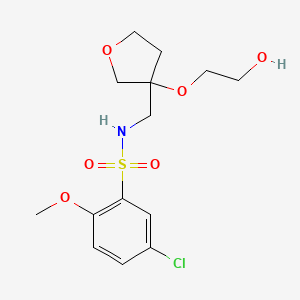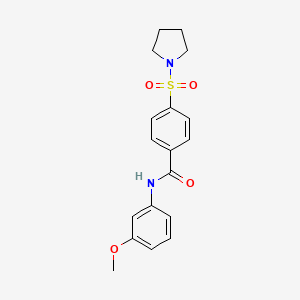![molecular formula C20H22FN3O B2979987 N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide CAS No. 850923-94-3](/img/structure/B2979987.png)
N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide” is a compound that contains a benzimidazole moiety . Benzimidazole is an organic heterocyclic compound containing a benzene ring fused to an imidazole ring . It is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities .
Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The specific molecular structure of “N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide” would require more detailed information or computational modeling to determine.Chemical Reactions Analysis
Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act similarly to purines to provide biological responses . The specific chemical reactions involving “N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide” would depend on the conditions and reagents present.Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of compounds related to N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide involves complex chemical reactions providing high yields and detailed characterization through spectroscopic methods. For instance, Manolov, Ivanov, and Bojilov (2021) prepared a structurally similar compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, by reacting benzo[d]thiazol-2-amine and flurbiprofen, fully analyzing the derivative through various spectral data (Manolov, Ivanov, & Bojilov, 2021).
Biological Activities and Potential Applications
Research into benzimidazole derivatives, closely related to the chemical structure of interest, has shown significant biological activities, including cytotoxicity against cancer cell lines, antimicrobial properties, and potential as tumor hypoxia markers. Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes, demonstrating substantial in vitro cytotoxic effect against various cancer cell lines, highlighting the potential of benzimidazole derivatives in cancer therapy (Paul et al., 2015).
Antimicrobial and Antifungal Applications
Compounds derived from or related to N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide have shown notable antimicrobial and antifungal activities. For example, Evren et al. (2020) synthesized new N-(naphthalen-1-yl)propanamide derivatives, studying their antimicrobial activity against a variety of bacteria and fungi, demonstrating the potential use of these compounds in combating infectious diseases (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Direcciones Futuras
Benzimidazole derivatives have attracted a great deal of interest among medicinal chemists due to their wide range of biological activities . Future research could focus on synthesizing new benzimidazole derivatives, including “N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide”, and exploring their potential therapeutic applications.
Propiedades
IUPAC Name |
N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c1-2-20(25)22-13-7-12-19-23-17-10-5-6-11-18(17)24(19)14-15-8-3-4-9-16(15)21/h3-6,8-11H,2,7,12-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWODMJMFVGKXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2979904.png)
![Methyl 3-[ethyl(phenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2979905.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(2-methoxyphenyl)acetamide](/img/structure/B2979906.png)
![7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2979907.png)

![N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2979912.png)


![4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2979917.png)


![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2979924.png)

![5-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2979927.png)